1-(2-Methyl-1-butenyl)piperidine
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Overview
Description
1-(2-Methyl-1-butenyl)piperidine is a chemical compound with the molecular formula C10H19N. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by a piperidine ring substituted with a 2-methyl-1-butenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methyl-1-butenyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with 2-methyl-1-butenyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions in an organic solvent like ethanol or toluene .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactions to ensure high yields and purity. Catalysts such as palladium or rhodium complexes are used to facilitate the reaction, and the process is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-1-butenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the 2-methyl-1-butenyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
1-(2-Methyl-1-butenyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and as a catalyst in polymerization reactions
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1-butenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transduction pathways and leading to therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring containing one nitrogen atom.
2-Methylpiperidine: A piperidine derivative with a methyl group at the 2-position.
1-(2-Methyl-1-oxo-2-butenyl)piperidine: A closely related compound with an additional carbonyl group.
Uniqueness: 1-(2-Methyl-1-butenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
35155-43-2 |
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Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
1-(2-methylbut-1-enyl)piperidine |
InChI |
InChI=1S/C10H19N/c1-3-10(2)9-11-7-5-4-6-8-11/h9H,3-8H2,1-2H3 |
InChI Key |
MNBXYEPSTLNGDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CN1CCCCC1)C |
Origin of Product |
United States |
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